molecular formula C10H21N B2866793 (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine CAS No. 1821790-63-9

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine

Cat. No.: B2866793
CAS No.: 1821790-63-9
M. Wt: 155.285
InChI Key: WCYNWVWYGZJUFX-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine is a chiral amine compound with a unique cyclohexane structure. The compound is characterized by the presence of four methyl groups attached to the cyclohexane ring, making it highly sterically hindered. This structural feature imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine can be achieved through several synthetic routesAnother approach is the alkylation of glycine equivalents with 1,2-electrophiles, which leads to the formation of the cyclohexane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as engineered myoglobin variants, has been explored to achieve stereoselective synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, ketones, alcohols, and amine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine include other chiral amines and cyclohexane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its highly sterically hindered structure, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials with specific properties .

Properties

IUPAC Name

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8-5-9(2,3)7-10(4,11)6-8/h8H,5-7,11H2,1-4H3/t8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYNWVWYGZJUFX-SCZZXKLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@](CC(C1)(C)C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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